

# Crystal Structure of Anhydrous Cesium Formate: A Technical Guide

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Compound of Interest		
Compound Name:	Cesium formate	
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This technical guide provides an in-depth overview of the crystal structure of anhydrous **cesium formate** (CsHCO<sub>2</sub>), a compound of interest in various scientific and industrial applications, including drilling fluids and as a reagent in organic synthesis. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, and presents a logical workflow for its characterization.

## **Crystallographic Data**

The definitive crystal structure of anhydrous **cesium formate** was determined by single-crystal X-ray diffraction, superseding earlier findings based on powder diffraction data. The compound crystallizes in the orthorhombic system. Key crystallographic data are summarized in Table 1.



Parameter	Value	
Chemical Formula	CHCsO <sub>2</sub>	
Molecular Weight	177.92 g/mol	
Crystal System	Orthorhombic	
Space Group	Pbcm (No. 57)	
Lattice Parameters	a = 4.7938 Å, b = 9.5339 Å, c = 7.9101 Å	
Unit Cell Volume	361.5 ų	
Z (Formula units/cell)	4	
Data Source	Wilson, Alcock, and Rodger (2006)[1]	

## **Experimental Protocols**

The following sections detail the methodologies for the synthesis of anhydrous **cesium formate** and the subsequent determination of its crystal structure via single-crystal X-ray diffraction, based on the work of Wilson, Alcock, and Rodger.

## Synthesis and Crystallization of Anhydrous Cesium Formate

Anhydrous **cesium formate** is synthesized from analytical-reagent grade starting materials. The process involves the preparation of a saturated aqueous solution of **cesium formate**, followed by slow evaporation to promote the growth of single crystals suitable for X-ray diffraction analysis.

#### Materials:

- Cesium formate (analytical-reagent grade)
- Deionized water

#### Procedure:



- A saturated solution of cesium formate is prepared by dissolving the salt in deionized water at room temperature with stirring until no more solid dissolves.
- The saturated solution is filtered to remove any undissolved impurities.
- The clear, saturated solution is then allowed to stand undisturbed in a loosely covered container at ambient temperature.
- Slow evaporation of the water over a period of several days to weeks leads to the formation of well-defined, colorless single crystals of anhydrous cesium formate.
- The resulting crystals are carefully harvested from the mother liquor for subsequent analysis.

## **Single-Crystal X-ray Diffraction Analysis**

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

#### Procedure:

- A suitable single crystal of anhydrous cesium formate is selected and mounted on the goniometer head of the diffractometer.
- The crystal is maintained at a constant temperature, typically 100 K, using a cryostream to minimize thermal vibrations and improve data quality.
- X-ray diffraction data are collected using monochromatic radiation (e.g., Mo K $\alpha$ ,  $\lambda$  = 0.71073 Å).
- A series of diffraction images are recorded as the crystal is rotated through a range of angles.
- The collected data are processed to determine the unit cell dimensions and space group.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.

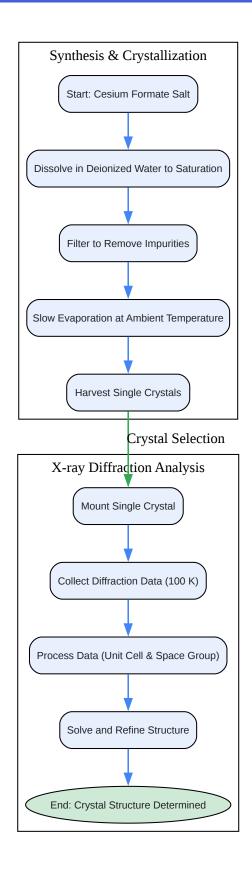


• All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## **Experimental Workflow**

The logical flow of the experimental process for determining the crystal structure of anhydrous **cesium formate** is illustrated in the following diagram.





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Experimental Workflow for Anhydrous **Cesium Formate** Crystal Structure Determination.



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### References

- 1. pubs.acs.org [pubs.acs.org]
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